molecular formula C8H11BrOS B13620831 4-(4-Bromothiophen-2-yl)butan-2-ol

4-(4-Bromothiophen-2-yl)butan-2-ol

Cat. No.: B13620831
M. Wt: 235.14 g/mol
InChI Key: QZYAPWUUHUSULJ-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C8H11BrOS and a molecular weight of 235.14 g/mol . This compound features a bromine-substituted thiophene ring attached to a butanol chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)butan-2-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the butanol chain. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM). The subsequent steps may involve Grignard reactions or other organometallic methods to attach the butanol chain .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromothiophen-2-yl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The bromine-substituted thiophene ring can engage in various chemical interactions, while the butanol chain may influence its solubility and reactivity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromothiophen-2-yl)butan-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

Molecular Formula

C8H11BrOS

Molecular Weight

235.14 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)butan-2-ol

InChI

InChI=1S/C8H11BrOS/c1-6(10)2-3-8-4-7(9)5-11-8/h4-6,10H,2-3H2,1H3

InChI Key

QZYAPWUUHUSULJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC(=CS1)Br)O

Origin of Product

United States

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